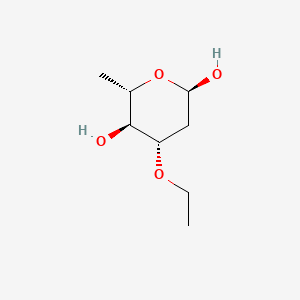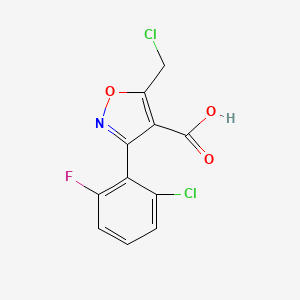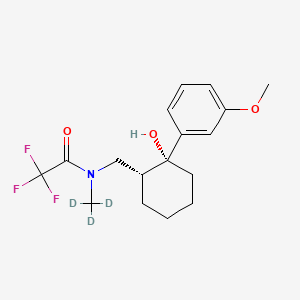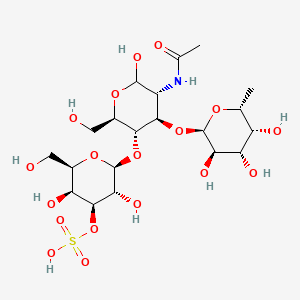
(R)-N-Nitroso Anatabine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Nitroso Anatabine is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, including tobacco and eggplant. Anatabine is structurally similar to nicotine and has been studied for its potential therapeutic effects, particularly in reducing inflammation and ameliorating chronic inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Nitroso Anatabine typically involves the nitrosation of anatabine. This process can be achieved by reacting anatabine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods: Industrial production of ®-N-Nitroso Anatabine would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to maintain the necessary reaction conditions. The process would also include purification steps to isolate the desired product and remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: ®-N-Nitroso Anatabine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted anatabine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Investigated for its effects on cellular pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ®-N-Nitroso Anatabine involves its interaction with cellular pathways. It has been shown to activate the nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress . This activation leads to the upregulation of antioxidant response elements and the reduction of inflammation. Additionally, ®-N-Nitroso Anatabine has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, further contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Nicotine: Structurally similar to anatabine and shares some pharmacological properties.
Anabasine: Another alkaloid found in tobacco, with similar biological activities.
Isoanatabine: An isomer of anatabine with distinct pharmacological properties.
Uniqueness: ®-N-Nitroso Anatabine is unique due to its nitroso functional group, which imparts distinct chemical reactivity and biological activity. Its ability to activate the NRF2 pathway and modulate MAPK signaling sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
1346617-09-1 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.218 |
IUPAC-Name |
3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |
InChI-Schlüssel |
ZJOFAFWTOKDIFH-SNVBAGLBSA-N |
SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Synonyme |
(2R)-1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)


![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)






![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)
